methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate
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Overview
Description
Methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group and an imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a carbamoyl chloride with a substituted imidazolidinone in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
Methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[5-(dimethylsulfamoyl)-3-(methoxycarbonylamino)-2-methylphenyl]carbamate
- Methyl N-[5-(methoxycarbonylamino)-1,3,4-thiadiazol-2-yl]carbamate
- 2-Methoxycarbonylamino-1H-benzoimidazole-6-carboxylic acid
Uniqueness
Methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate is unique due to its specific structural features, such as the imidazolidinone ring and the methoxycarbonylamino group.
Properties
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-12-5(10-7(14)17-3)6(11-8(15)18-4)13(2)9(12)16/h5-6H,1-4H3,(H,10,14)(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEHBULHDLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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